molecular formula C17H16F3N3O2 B2744892 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1251604-68-8

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2744892
CAS No.: 1251604-68-8
M. Wt: 351.329
InChI Key: MGKQAFTWQZGAOY-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a hexahydroquinazolinone core and a trifluoromethylphenylacetamide moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Hexahydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the hexahydroquinazolinone core. This can be achieved through the reaction of an amino ester with an isocyanate under controlled conditions.

    Introduction of the Trifluoromethylphenylacetamide Moiety: The next step involves the introduction of the trifluoromethylphenylacetamide group. This can be accomplished through a nucleophilic substitution reaction, where the hexahydroquinazolinone core reacts with a trifluoromethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Research: It serves as a model compound in the study of quinazolinone derivatives and their reactivity.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-phenylacetamide: Lacks the trifluoromethyl group, which may affect its biological activity.

    2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide enhances its lipophilicity and metabolic stability, making it a unique and potentially more effective compound compared to its analogs.

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)11-4-3-5-12(8-11)22-15(24)9-23-10-21-14-7-2-1-6-13(14)16(23)25/h3-5,8,10H,1-2,6-7,9H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKQAFTWQZGAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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